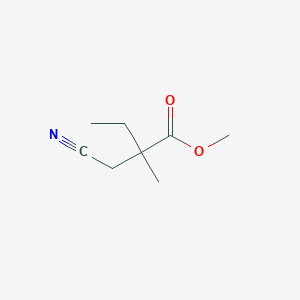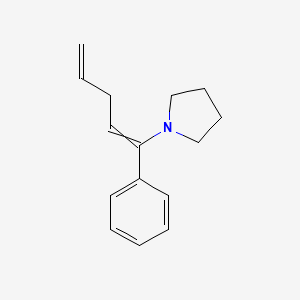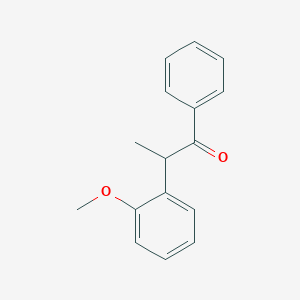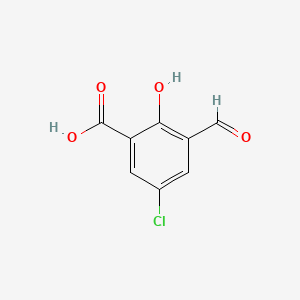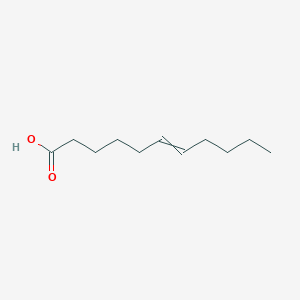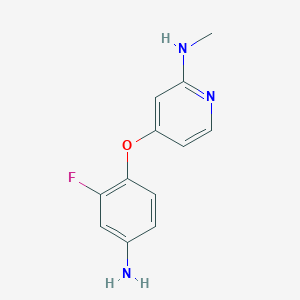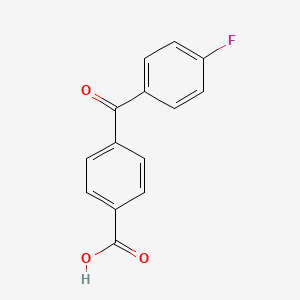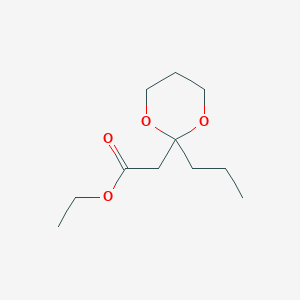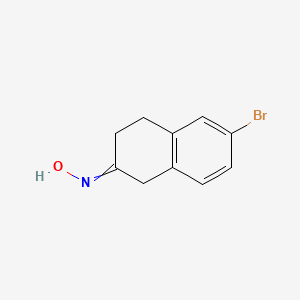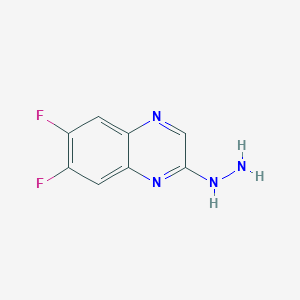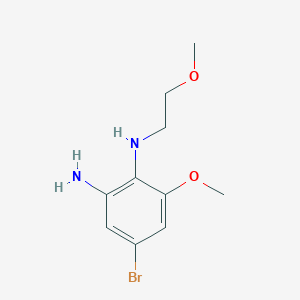
5-bromo-3-methoxy-2-N-(2-methoxyethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a bromine atom, a methoxy group, and an ethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and solvents are often used to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro groups.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: De-brominated compounds.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine
- 5-Bromo-3-methoxy-N2-(2-ethyl)-benzene-1,2-diamine
Uniqueness
5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H15BrN2O2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-N-(2-methoxyethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2O2/c1-14-4-3-13-10-8(12)5-7(11)6-9(10)15-2/h5-6,13H,3-4,12H2,1-2H3 |
InChI Key |
YWQDWLVTFQMEKO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1OC)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

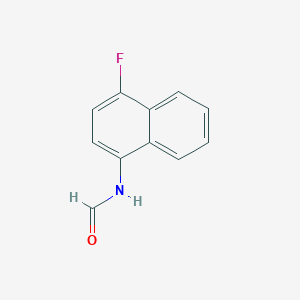
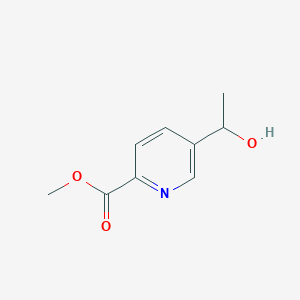
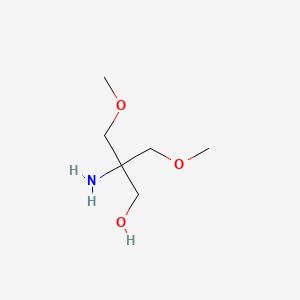
![4-Pentyn-1-ol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B8457615.png)
